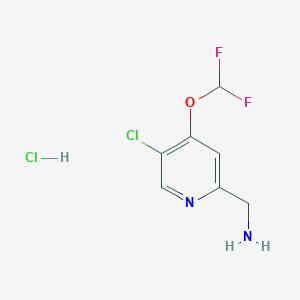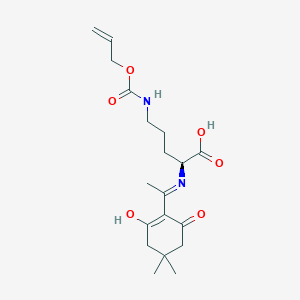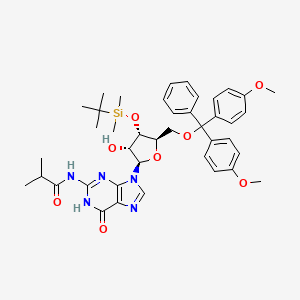![molecular formula C19H25NO3 B1436957 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one CAS No. 100322-43-8](/img/structure/B1436957.png)
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Overview
Description
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a benzoquinolizine that is 1,2,3,4,4a,9,10,10a-octahydrophenanthrene in which the carbon at position 10a is replaced by a nitrogen and which is substituted by an isobutyl group at position 2, an oxo group at position 3, and methoxy groups at positions 6 and 7 . It is also known as tetrabenzazine (TBZ) -2-one .
Synthesis Analysis
TBZ, which contains two chiral centers and is a racemic mix of two stereoisomers, is rapidly and extensively metabolized in vivo to its reduced form, 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol, also known as dihydrotetrabenazine (HTBZ) .
Molecular Structure Analysis
The molecular formula of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is C19H25NO3 . The InChI code is InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3 .
Chemical Reactions Analysis
TBZ is rapidly and extensively metabolized in vivo to its reduced form, 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol, also known as dihydrotetrabenazine (HTBZ) .
Physical And Chemical Properties Analysis
The molecular weight of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is 315.4 g/mol . The XLogP3-AA is 3.4 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 4 . The exact mass is 315.18344366 g/mol . The monoisotopic mass is 315.18344366 g/mol . The topological polar surface area is 38.8 Ų . The heavy atom count is 23 . The complexity is 473 .
Scientific Research Applications
Neurological Disorders Treatment
This compound is an inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is crucial in the treatment of hyperkinetic movement disorders . By inhibiting VMAT2, it can regulate the uptake of neurotransmitters into synaptic vesicles, providing therapeutic benefits for conditions like Huntington’s disease and tardive dyskinesia.
Pharmaceutical Compositions
The compound can be formulated into pharmaceutical compositions. These compositions can be used to deliver the active compound in a controlled manner, ensuring the right dosage and efficacy for the treatment of neurological disorders .
Synthesis of Derivative Compounds
Due to its complex structure, this compound serves as a starting point for the synthesis of a variety of derivative compounds. These derivatives can be designed to have enhanced or modified pharmacological properties .
Research on Monoamine Neurotransmitter Systems
As an inhibitor of VMAT2, this compound is used in research to understand the role of monoamine neurotransmitter systems in various psychiatric and neurological diseases .
Development of Diagnostic Tools
The compound’s interaction with VMAT2 can be exploited to develop diagnostic tools. These tools can help in the early detection of neurological disorders by tracking the activity of the monoamine neurotransmitter system .
Study of Kinetic Profiles
Researchers can study the kinetic profiles of this compound to understand its metabolism, absorption, and excretion. This information is vital for developing safe and effective dosing regimens .
Exploration of Therapeutic Windows
The compound can be used to explore therapeutic windows in preclinical models. This involves determining the dosage range within which the compound is effective without causing significant side effects .
Veterinary Applications
While the primary focus is on human medicine, there’s potential for veterinary applications as well. The compound could be studied for its effects on neurological conditions in animals, which may lead to new treatments for pets and livestock .
Mechanism of Action
properties
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNBYVLCQOPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1436874.png)
![7-(piperazin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1436875.png)
![6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1436877.png)




![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B1436887.png)

![3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid](/img/structure/B1436891.png)

![3-Octylthieno[3,2-b]thiophene](/img/structure/B1436895.png)

![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)